molecular formula C11H15N3 B3224592 (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine CAS No. 1235024-08-4

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Cat. No.: B3224592
CAS No.: 1235024-08-4
M. Wt: 189.26 g/mol
InChI Key: JDPVJORLNSVLOK-SNVBAGLBSA-N
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Description

®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a chiral compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine typically involves the reaction of 2-methylbenzimidazole with an appropriate chiral amine. One common method is the reductive amination of 2-methylbenzimidazole with ®-2-aminopropanol under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an organic solvent such as ethanol at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of ®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of ®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.

    Reduction: Amine derivatives with reduced benzimidazole rings.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The specific pathways and targets depend on the biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is unique due to its chiral nature, which can impart specific biological activities and selectivity in its interactions with molecular targets. The presence of the chiral amine side chain distinguishes it from other benzimidazole derivatives and can influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPVJORLNSVLOK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

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